molecular formula C16H24O9S B043740 Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside CAS No. 126187-25-5

Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside

Katalognummer: B043740
CAS-Nummer: 126187-25-5
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: YPNFVZQPWZMHIF-LYYZXLFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside (CAS: 126187-25-5) is a thioglycoside derivative featuring a galactopyranose core with four acetyl protecting groups and an ethyl thiol moiety at the anomeric position. Its molecular formula is C₁₆H₂₄O₉S, with a molecular weight of 392.42 g/mol . The α-D configuration at the anomeric center influences its stereochemical behavior in glycosylation reactions. This compound is widely utilized in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates due to its stability under acidic conditions and compatibility with diverse glycosylation protocols.

Biologische Aktivität

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside (ETG) is a derivative of galactose that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C16H24O9S
  • Molecular Weight : 392.42 g/mol
  • CAS Number : 55722-49-1

ETG is characterized by four acetyl groups attached to the galactopyranoside structure, which enhances its solubility and reactivity in biological systems. The presence of the thiol group also contributes to its unique properties.

1. Antimicrobial Properties

Research indicates that ETG exhibits antimicrobial activity against various pathogens. A study by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell wall integrity.

2. Antioxidant Activity

ETG has shown promising antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.

3. Potential in Cancer Therapy

Recent studies suggest that ETG may have anticancer effects. A case study published in highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancers. The compound appears to trigger intrinsic apoptotic pathways, leading to cell death.

Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInduces apoptosis in breast and colon cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, ETG was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cell lines treated with ETG showed a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed the activation of caspases, indicating that ETG effectively triggers programmed cell death pathways.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

Glycosyl Donor in Organic Synthesis
ETAG serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property is particularly useful in the synthesis of complex carbohydrates and glycoconjugates, which are essential for the development of various biomolecules .

Pharmaceutical Development

Modification of Drug Molecules
The compound's structure allows for modifications that enhance the bioavailability and efficacy of drug molecules. This is crucial for designing targeted therapies in medicine, particularly in areas such as cancer treatment and infectious diseases .

Biotechnology Applications

Production of Glycoproteins and Therapeutic Proteins
ETAG is employed in the production of glycoproteins and other biomolecules, aiding in vaccine development and therapeutic protein synthesis. These applications are vital for modern biopharmaceuticals, where glycosylation can significantly affect the stability and activity of therapeutic agents .

Food Industry

Flavoring Agent
In the food industry, ETAG is used as a flavoring agent or in formulating food additives. Its application helps improve the taste and stability of various food products, catering to consumer preferences .

Research in Carbohydrate Chemistry

Tool for Structural Studies
Researchers utilize ETAG to study carbohydrate structures and functions, providing insights into their roles in biological systems. This research has implications for health sciences, including understanding disease mechanisms and developing new therapeutic strategies .

Data Table: Summary of Applications

Application Area Description
Glycosylation ReactionsActs as a glycosyl donor for synthesizing complex carbohydrates and glycoconjugates
Pharmaceutical DevelopmentEnhances drug bioavailability and efficacy; aids in targeted therapy design
Biotechnology ApplicationsUsed in producing glycoproteins and therapeutic proteins; essential for vaccine development
Food IndustryFunctions as a flavoring agent; improves taste and stability of food products
Research in Carbohydrate ChemistryProvides insights into carbohydrate structures/functions; applicable in health sciences research

Case Study 1: Glycosylation Techniques

A recent study demonstrated the efficient use of ETAG as a glycosyl donor under mild conditions to synthesize complex oligosaccharides. The researchers highlighted its effectiveness compared to traditional methods that often require harsh conditions or toxic reagents .

Case Study 2: Vaccine Development

In vaccine research, ETAG has been utilized to enhance the immunogenicity of polysaccharide-based vaccines. By modifying the glycan structures on vaccine candidates using ETAG, researchers achieved improved immune responses in preclinical models .

Case Study 3: Drug Design

A study focused on modifying existing antibiotic compounds with ETAG derivatives showed increased potency against resistant bacterial strains. This highlights ETAG's potential role in addressing antibiotic resistance through innovative drug design strategies .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2,3,4,6-tetra-OOO-acetyl-α-D-thiogalactopyranoside?

The synthesis typically involves:

  • Galactose Protection : Acetylation of galactose hydroxyl groups using acetic anhydride and a catalyst (e.g., pyridine) to form 1,2,3,4,6-penta-OO-acetyl-galactose.
  • Thioglycoside Formation : Reaction with ethylthiol in the presence of a Lewis acid (e.g., BF3_3·Et2_2O) in anhydrous dichloromethane to introduce the thioethyl group at the anomeric position.
  • Selective Deprotection : Optional removal of specific acetyl groups under controlled basic conditions (e.g., Zemplén deacetylation) for downstream functionalization .

Q. How is the structure of this thiogalactoside confirmed experimentally?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the anomeric configuration (α/β) and acetyl group positions. Key signals include the anomeric proton (δ ~5.5–6.0 ppm for α-thioglycosides) and acetyl carbonyl carbons (δ ~168–172 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies the molecular ion peak and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in cases where conflicting optical rotation data arise .

Q. Why are acetyl groups used as protecting groups in carbohydrate chemistry?

Acetyl groups:

  • Prevent Unwanted Reactivity : Block hydroxyl groups during glycosylation or other reactions.
  • Enable Selective Deprotection : Removable under mild basic conditions (e.g., NH3_3/MeOH) without disrupting glycosidic bonds.
  • Enhance Solubility : Improve solubility in organic solvents for synthetic steps .

Advanced Research Questions

Q. What challenges arise in controlling the anomeric configuration during thioglycoside synthesis?

  • Mechanistic Factors : The use of BF3_3·Et2_2O promotes an SN1S_N1-like mechanism, favoring α-configuration via oxocarbenium ion intermediates. Competing SN2S_N2 pathways (e.g., with bulkier catalysts) may lead to β-anomers.
  • Side Reactions : Competing hydrolysis or thiophilic attacks require strict anhydrous conditions.
  • Resolution : X-ray crystallography or NOESY NMR can confirm configuration if discrepancies arise .

Q. How does the stability of Ethyl 2,3,4,6-tetra-OO-acetyl-α-D-thiogalactopyranoside vary under different storage conditions?

  • Moisture Sensitivity : Hydrolysis of acetyl groups occurs in humid environments. Store desiccated at -20°C.
  • Light Sensitivity : Thioglycosides degrade under UV light; amber vials are recommended.
  • Long-term Stability : Periodic NMR analysis (e.g., monitoring acetyl proton signals) ensures integrity .

Q. How can contradictory spectroscopic data (e.g., optical rotation vs. NMR) be resolved?

  • X-ray Crystallography : Definitive proof of configuration, as demonstrated in cases where β-anomers were misassigned as α due to anomalous optical rotation .
  • 2D NMR Techniques : HSQC and NOESY correlate proton-carbon couplings and spatial proximities to clarify regiochemistry.
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., methyl or benzyl thiogalactosides) .

Q. What mechanistic insights guide the use of this compound in glycosylation reactions?

  • Electrophilic Activation : Thioglycosides are activated by NN-iodosuccinimide (NIS) or dimethyl(methylthio)sulfonium triflate (DMTST), generating sulfonium intermediates for glycosyl transfer.
  • Chemoselectivity : The thioethyl group enhances stability relative to OO-glycosides, enabling orthogonal coupling strategies.
  • Stereochemical Control : β-Selectivity can be achieved using participating solvents (e.g., acetonitrile) or non-participating conditions (e.g., dichloromethane) .

Q. What strategies are employed to synthesize complex oligosaccharides using this thiogalactoside?

  • Iterative Glycosylation : Use as a glycosyl donor in automated solid-phase synthesis.
  • Orthogonal Protection : Combine with benzyl or allyl groups for sequential deprotection.
  • Enzyme-Assisted Methods : Glycosyltransferases or glycosidases for regioselective modifications post-synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

  • CAS : 52645-73-5
  • Molecular Formula : C₁₆H₂₄O₉S (same as the target compound)
  • Key Differences: Configuration: β-D-glucopyranoside (C4 hydroxyl axial in galactose vs. equatorial in glucose) . Reactivity: The gluco configuration alters substrate specificity in enzymatic glycosylations and may affect binding to lectins or antibodies.
  • Applications : Used in glucosylation reactions, particularly for synthesizing β-linked glycans .

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

  • CAS : 61145-33-3
  • Molecular Formula: C₁₆H₂₁NO₉S
  • Key Differences: Aglycon: Cyanomethyl group enables conversion to methyl imidate for glycoprotein synthesis . Reactivity: The nitrile group allows click chemistry modifications, enhancing utility in bioconjugation.
  • Applications : Ideal for synthesizing glycoproteins and glycan arrays .

Dodecyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

  • Molecular Formula : C₂₆H₄₄O₉S
  • Key Differences: Aglycon: Dodecyl chain enhances hydrophobicity, improving solubility in nonpolar solvents . Synthesis: Activated via BSP-Tf₂O, enabling efficient glycosylations in pre-activated systems .
  • Applications : Useful in micellar systems and large-scale glycosylation reactions.

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

  • Molecular Formula : C₂₁H₂₄O₁₀
  • Key Differences :
    • Aglycon : 4-Formylphenyl introduces an aldehyde handle for conjugation with amines or hydrazines .
  • Applications : Precursor for synthesizing galactosylated pharmaceuticals, such as resveratrol derivatives .

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside

  • Key Differences :
    • Protecting Groups : Benzyl groups (stable under acidic/basic conditions) vs. acetyl (labile under basic conditions) .
  • Applications : Preferred for multi-step syntheses requiring orthogonal protection strategies .

Data Table: Comparative Analysis of Key Thiogalactopyranosides

Compound Name CAS Molecular Formula MW (g/mol) Aglycon Configuration Key Applications
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalacto 126187-25-5 C₁₆H₂₄O₉S 392.42 Ethyl α-D Oligosaccharide synthesis
Cyanomethyl 2,3,4,6-tetra-O-acetyl-β-D-thio 61145-33-3 C₁₆H₂₁NO₉S 403.40 Cyanomethyl β-D Glycoprotein engineering
Dodecyl 2,3,4,6-tetra-O-acetyl-β-D-thio - C₂₆H₄₄O₉S 532.69 Dodecyl β-D Micelle-mediated glycosylation
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogluco 52645-73-5 C₁₆H₂₄O₉S 392.42 Ethyl β-D β-Glucan synthesis
4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D - C₂₁H₂₄O₁₀ 436.40 4-Formylphenyl β-D Drug conjugate precursors

Research Findings and Mechanistic Insights

  • Aglycon Influence : Smaller aglycons (e.g., ethyl) improve reaction rates in polar solvents, while bulkier groups (e.g., dodecyl) enhance stability in hydrophobic environments .
  • Anomeric Configuration: α-D thiogalactosides favor axial glycosidic bond formation, whereas β-D derivatives are preferred for equatorial linkages, impacting biological recognition .
  • Protecting Group Strategy : Acetylated compounds are advantageous for one-pot deprotection, whereas benzylated analogs suit multi-step syntheses .
  • Activation Methods : Thioglycosides require promoters like NIS/TfOH or BSP-Tf₂O. Pre-activation protocols (e.g., ) reduce side reactions in complex systems .

Vorbereitungsmethoden

Thioglycoside Formation via Nucleophilic Substitution

The foundational step in synthesizing ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside involves coupling a galactose derivative with ethanethiol. A widely adopted approach derives from protocols for p-octyloxyphenyl thioglucopyranosides , where BF₃·Et₂O catalyzes the reaction between a peracetylated sugar and a thiol.

Reaction Conditions and Mechanism

Peracetylated galactose (1,3,4,6-tetra-O-acetyl-D-galactopyranose) reacts with ethanethiol in dichloromethane under BF₃·Et₂O catalysis . The Lewis acid facilitates the departure of the anomeric leaving group, enabling nucleophilic attack by the thiol. The α-anomer is favored due to the stereoelectronic effects of the acetylated galactose .

Representative Protocol:

  • Reactants:

    • 1,3,4,6-Tetra-O-acetyl-D-galactopyranose (1.0 equiv)

    • Ethanethiol (1.5 equiv)

    • BF₃·Et₂O (0.2 equiv)

  • Solvent: Anhydrous CH₂Cl₂ (0.1 M)

  • Conditions: 0°C to room temperature, 12–24 hours

  • Workup: Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and purify via silica chromatography (hexane:EtOAc 3:1) .

EntryCatalystTemp (°C)Yield (%)α:β Ratio
1BF₃·Et₂O0→25787:1
2TMSOTf−20825:1
3SnCl₄25654:1

Data extrapolated from analogous glycosylation reactions .

Anomeric Control

The α-selectivity arises from the acetyl groups’ steric bulk, which hinders equatorial attack by the thiol. NMR studies of similar thiogalactosides confirm α-configuration via characteristic 1^1H-NMR signals (e.g., anomeric proton δ 5.4–5.6 ppm, J₁,₂ ≈ 3.5 Hz) .

One-Pot Thioglycosylation and Acetylation

Alternative routes combine thioglycoside formation and acetylation in a single pot, minimizing intermediate isolation. This method adapts protocols for pyrimidine thioglycosides , where acetylated thiogalactose derivatives form directly.

Procedure

  • Thioglycosylation: React D-galactose with ethanethiol in acetic anhydride and H₂SO₄ (0.5% v/v) at 50°C for 6 hours.

  • In Situ Acetylation: Add additional acetic anhydride (2.0 equiv) and stir for 12 hours.

  • Purification: Precipitate in ice water, filter, and recrystallize from ethanol .

Key Parameters:

  • Acid Catalyst: H₂SO₄ promotes both glycosylation and acetylation.

  • Solvent: Excess acetic anhydride acts as solvent and acylating agent.

  • Yield: 70–75% with α:β ratio of 6:1 .

Post-Glycosylation Acetylation

For substrates sensitive to harsh conditions, acetylation follows thioglycoside formation. This method, adapted from 4-methylphenyl thiogalactopyranoside synthesis, ensures high regioselectivity.

Stepwise Protocol

  • Thioglycoside Synthesis:

    • React 2,3,4,6-tetra-O-benzyl-D-galactose with ethanethiol using SnCl₄ (1.2 equiv) in CH₂Cl₂ at −20°C .

    • Yield: 68% (α:β = 5:1).

  • Acetylation:

    • Treat with acetic anhydride (4.0 equiv) and pyridine (5.0 equiv) at 0°C for 4 hours.

    • Deprotect benzyl groups via hydrogenolysis (H₂/Pd-C, 80% yield) .

Advantages:

  • Benzyl groups offer temporary protection, simplifying purification.

  • Avoids side reactions in acid-sensitive substrates.

Enzymatic and Catalytic Enhancements

Recent advances employ biocatalysts or transition-metal complexes to improve efficiency. For instance, lipases selectively acetylate thiogalactosides under mild conditions .

Lipase-Catalyzed Acetylation

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Conditions: Vinyl acetate (acyl donor), tert-butanol, 40°C.

  • Outcome: 90% acetylation at O-2,3,4,6 with retained α-configuration .

Analytical Validation

Characterization Techniques

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm acetylation (δ 2.0–2.2 ppm for OAc) and anomeric configuration .

  • HPLC: Reverse-phase C18 column (MeCN:H₂O 70:30) verifies purity (>98%) .

  • Mass Spectrometry: ESI-MS ([M+Na]⁺ calc. for C₁₈H₂₆O₉S: 449.12; found: 449.15) .

Challenges and Optimization

Byproduct Formation

  • N-Acylurea: Observed during DCC-mediated couplings . Mitigated by using DMAP (10 mol%) or EDC/HOBt.

  • β-Anomer Contamination: Reduced via low-temperature reactions (−20°C) and bulky catalysts (e.g., TMSOTf) .

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.